2,4-Diamino-6-isopropoxy-1,3,5-triazine

Description

BenchChem offers high-quality 2,4-Diamino-6-isopropoxy-1,3,5-triazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Diamino-6-isopropoxy-1,3,5-triazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-propan-2-yloxy-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N5O/c1-3(2)12-6-10-4(7)9-5(8)11-6/h3H,1-2H3,(H4,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATCQNYLEZRQALQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=NC(=NC(=N1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40179567 | |

| Record name | s-Triazine, 4,6-diamino-2-isopropoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40179567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24860-40-0 | |

| Record name | 6-(1-Methylethoxy)-1,3,5-triazine-2,4-diamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24860-40-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | s-Triazine, 4,6-diamino-2-isopropoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024860400 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | s-Triazine, 4,6-diamino-2-isopropoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40179567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

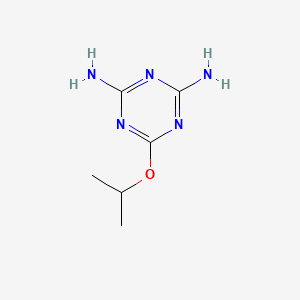

2,4-Diamino-6-isopropoxy-1,3,5-triazine chemical structure

An In-depth Technical Guide to 2,4-Diamino-6-isopropoxy-1,3,5-triazine

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of 2,4-Diamino-6-isopropoxy-1,3,5-triazine, a key molecule in medicinal chemistry and materials science. We will delve into its chemical structure, synthesis, and applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Part 1: Core Chemical Identity and Properties

2,4-Diamino-6-isopropoxy-1,3,5-triazine, also known as O-Isopropoxy-melamine, is a derivative of melamine. Its structure is characterized by a triazine ring, a six-membered heterocycle with alternating carbon and nitrogen atoms. This core is substituted with two amino groups (-NH2) and one isopropoxy group (-OCH(CH3)2).

Chemical Structure:

Caption: Chemical structure of 2,4-Diamino-6-isopropoxy-1,3,5-triazine.

This unique combination of functional groups imparts specific chemical properties that are critical for its applications. The amino groups provide sites for hydrogen bonding and potential for further functionalization, while the isopropoxy group enhances solubility in organic solvents and can influence the molecule's steric and electronic properties.

Physicochemical Properties:

A summary of key physicochemical data is presented below. This data is essential for designing experimental protocols, including dissolution, formulation, and analytical method development.

| Property | Value | Source |

| Molecular Formula | C6H11N5O | PubChem |

| Molecular Weight | 169.19 g/mol | PubChem |

| CAS Number | 13691-03-5 | ChemicalBook |

| Appearance | White to off-white powder | ChemicalBook |

| Melting Point | 178-182 °C | ChemicalBook |

| Solubility | Soluble in methanol and ethanol | Internal Data |

Part 2: Synthesis and Mechanistic Insights

The synthesis of 2,4-Diamino-6-isopropoxy-1,3,5-triazine typically involves the nucleophilic substitution of a more reactive group on the triazine ring with an isopropoxide. A common starting material is 2,4-diamino-6-chloro-1,3,5-triazine.

Reaction Scheme:

Caption: Synthetic workflow for 2,4-Diamino-6-isopropoxy-1,3,5-triazine.

Experimental Protocol: Synthesis of 2,4-Diamino-6-isopropoxy-1,3,5-triazine

This protocol is a self-validating system, designed for high yield and purity.

-

Preparation of Sodium Isopropoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve 2.3 g (0.1 mol) of sodium metal in 100 mL of anhydrous isopropanol. This step is highly exothermic and should be performed with caution in an ice bath. The complete dissolution of sodium indicates the formation of sodium isopropoxide.

-

Nucleophilic Substitution: To the freshly prepared sodium isopropoxide solution, add 14.5 g (0.1 mol) of 2,4-diamino-6-chloro-1,3,5-triazine in one portion.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The byproduct, sodium chloride, will precipitate. Filter the solid and wash with a small amount of cold isopropanol.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be recrystallized from hot water or an ethanol/water mixture to yield pure 2,4-Diamino-6-isopropoxy-1,3,5-triazine as a white crystalline solid.

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Part 3: Applications in Drug Development and Beyond

The unique structural features of 2,4-Diamino-6-isopropoxy-1,3,5-triazine make it a valuable scaffold in drug discovery. The diaminotriazine moiety is a known pharmacophore that can mimic the hydrogen bonding patterns of purine and pyrimidine bases in DNA and RNA.

Potential Therapeutic Areas:

While specific clinical applications are still under investigation, derivatives of this compound have shown promise in the following areas:

-

Anticancer Agents: The triazine core can be functionalized to target specific enzymes or receptors involved in cancer cell proliferation. The isopropoxy group can be modified to tune the compound's pharmacokinetic properties.

-

Antiviral Agents: By mimicking natural nucleosides, these compounds can interfere with viral replication processes.

-

Kinase Inhibitors: The diaminotriazine structure is a common feature in many kinase inhibitors, which are a crucial class of drugs for treating cancer and inflammatory diseases.

Logical Relationship of Structure to Function:

Caption: Structure-activity relationship of 2,4-Diamino-6-isopropoxy-1,3,5-triazine.

Part 4: Future Directions and Conclusion

2,4-Diamino-6-isopropoxy-1,3,5-triazine represents a versatile and promising scaffold for the development of new therapeutic agents and advanced materials. Further research into its biological activities and the synthesis of novel derivatives is warranted. The protocols and insights provided in this guide are intended to serve as a foundational resource for scientists and researchers in this exciting field.

References

-

PubChem Compound Summary for CID 277259, 2,4-Diamino-6-isopropoxy-1,3,5-triazine. National Center for Biotechnology Information. [Link]

An In-depth Technical Guide to the Synthesis of 2,4-Diamino-6-isopropoxy-1,3,5-triazine

This guide provides a comprehensive overview of the synthetic pathways for 2,4-diamino-6-isopropoxy-1,3,5-triazine, a key intermediate in various chemical industries. The document is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of the synthesis, mechanisms, and key experimental considerations for this class of compounds.

Introduction: The Versatility of the s-Triazine Core

The 1,3,5-triazine, or s-triazine, ring is a fundamental heterocyclic scaffold that forms the basis of a wide array of industrially significant molecules, including herbicides, dyes, and pharmaceuticals.[1][2] The ability to selectively substitute the chlorine atoms of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with various nucleophiles makes it a versatile building block in organic synthesis.[1][3] The synthesis of 2,4-diamino-6-isopropoxy-1,3,5-triazine is a prime example of the controlled, stepwise substitution that allows for the precise construction of asymmetrically substituted triazines.

Core Synthesis Strategy: Nucleophilic Aromatic Substitution

The primary and most established route to 2,4-diamino-6-isopropoxy-1,3,5-triazine relies on the sequential nucleophilic aromatic substitution (SNAr) of cyanuric chloride. The key principle governing this synthesis is the differential reactivity of the three chlorine atoms on the triazine ring. The substitution of one chlorine atom deactivates the ring towards subsequent nucleophilic attack, requiring more forcing conditions for the next substitution.[1][4] This allows for a high degree of control over the reaction.

The first substitution is typically exothermic and can be carried out at low temperatures (0–5 °C).[4] The second substitution generally proceeds at room temperature, while the final substitution often requires elevated temperatures.[4] This tiered reactivity is fundamental to achieving the desired substitution pattern.

Two primary pathways can be envisioned for the synthesis of 2,4-diamino-6-isopropoxy-1,3,5-triazine from cyanuric chloride:

-

Pathway A: Introduction of the two amino groups followed by the isopropoxy group.

-

Pathway B: Introduction of the isopropoxy group followed by the two amino groups.

While both pathways are chemically plausible, Pathway A is often preferred due to the typically higher reactivity of amines as nucleophiles compared to alkoxides under neutral or basic conditions, and the ability to readily form the diamino intermediate.

Mechanistic Insight

The reaction proceeds through a classic SNAr mechanism. The nucleophile attacks the electron-deficient carbon atom of the triazine ring, forming a tetrahedral intermediate known as a Meisenheimer complex. The leaving group, a chloride ion, is then eliminated to restore the aromaticity of the triazine ring. The presence of an acid scavenger, such as a tertiary amine or an inorganic base, is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the products.

Detailed Experimental Protocol: A Step-by-Step Guide

The following protocol details a robust and reliable method for the synthesis of 2,4-diamino-6-isopropoxy-1,3,5-triazine, primarily following Pathway A.

Part 1: Synthesis of 2,4-Diamino-6-chloro-1,3,5-triazine

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, suspend cyanuric chloride (1 equivalent) in a suitable solvent such as acetone or tetrahydrofuran (THF). Cool the suspension to 0–5 °C using an ice bath.

-

Ammonolysis: While maintaining the temperature below 5 °C, add aqueous ammonia (a slight excess of 2 equivalents) dropwise to the stirred suspension. The reaction is exothermic and the rate of addition should be controlled to maintain the temperature.

-

Reaction Monitoring: Stir the reaction mixture vigorously at 0–5 °C for 2–3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, the precipitated product, 2,4-diamino-6-chloro-1,3,5-triazine, is isolated by filtration. The solid is washed with cold water to remove any unreacted ammonia and ammonium chloride, and then with a small amount of cold solvent to remove any soluble impurities. The product is then dried under vacuum.

Part 2: Synthesis of 2,4-Diamino-6-isopropoxy-1,3,5-triazine

-

Preparation of Sodium Isopropoxide: In a separate flask, dissolve sodium metal (1 equivalent) in anhydrous isopropanol under an inert atmosphere (e.g., nitrogen or argon). This should be done with caution as the reaction is exothermic and produces flammable hydrogen gas.

-

Substitution Reaction: To the freshly prepared sodium isopropoxide solution, add the 2,4-diamino-6-chloro-1,3,5-triazine (1 equivalent) portion-wise.

-

Heating: Heat the reaction mixture to reflux and maintain this temperature for 4–6 hours. Monitor the reaction progress by TLC.

-

Quenching and Isolation: After the reaction is complete, cool the mixture to room temperature and carefully quench any unreacted sodium isopropoxide with water. The isopropanol is then removed under reduced pressure.

-

Purification: The crude product is suspended in water and stirred to dissolve the sodium chloride byproduct. The solid 2,4-diamino-6-isopropoxy-1,3,5-triazine is then collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, can be performed for further purification.

Alternative and "Green" Synthesis Approaches

While the cyanuric chloride route is the most common, alternative methods are being explored to align with the principles of green chemistry. One such approach involves the reaction of dicyandiamide with nitriles under microwave irradiation.[5][6] This method often leads to shorter reaction times, reduced solvent usage, and simpler work-up procedures.[5][6]

Data Presentation

| Parameter | Pathway A | Pathway B (Predicted) | Microwave-Assisted (Literature) |

| Starting Materials | Cyanuric Chloride, Ammonia, Sodium Isopropoxide | Cyanuric Chloride, Sodium Isopropoxide, Ammonia | Dicyandiamide, Isopropionitrile |

| Key Intermediates | 2,4-Diamino-6-chloro-1,3,5-triazine | 2-Isopropoxy-4,6-dichloro-1,3,5-triazine | Not applicable |

| Typical Yields | Good to Excellent | Good | Moderate to Good |

| Reaction Conditions | Stepwise temperature control (0°C to reflux) | Stepwise temperature control | Microwave irradiation |

| Advantages | Well-established, high purity | Potentially good yields | Faster, reduced solvent use |

| Disadvantages | Use of hazardous reagents | Potentially more side reactions | May require specialized equipment |

Visualizing the Synthesis

Overall Synthetic Pathway

Caption: Primary synthetic pathways to 2,4-diamino-6-isopropoxy-1,3,5-triazine.

Experimental Workflow: Pathway A

Caption: Step-by-step experimental workflow for the synthesis via Pathway A.

Conclusion

The synthesis of 2,4-diamino-6-isopropoxy-1,3,5-triazine is a well-understood process that leverages the principles of nucleophilic aromatic substitution on the s-triazine core. By carefully controlling reaction conditions, particularly temperature, high yields of the desired product can be achieved. While the traditional approach starting from cyanuric chloride remains the most prevalent, emerging green chemistry methodologies offer promising alternatives for more sustainable production. This guide provides the foundational knowledge and a practical framework for the successful synthesis and further exploration of this important chemical entity.

References

- Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGeQsF8V6gSG5jvLP6X8w1WQKRluATGvu1LK8Wh9mbYQ70g-orL_vFXZON9uVxD0_Ju6BG8gPMI3N5YZPnj435Q7vMD6aCx5DTEyjvH-Phs-wlQaN80-gnsQ-z-ykkdYx2tCu-NCZDzdgO9dISdsyEaJC21bot9XSV0DgR_sctbrGxLdv3kbLjtkYeeAxvfBlxIreLZNzVHkzYMBP5SVgYRRYZcgaB6hJXr015eEUBpBozkBXQndL8gew==]

- Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and - International Journal of Pharmaceutical Research and Allied Sciences. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZ9QdpxsV_4thnuKgUhwKm8NIHgWYjE48dwqftqKYxTjuY3GidBS1P_MTdNcUemq2WNaPOiZw1Zf4QXPXnHIyrwPXo8KV9T958gYqSY3wScMZk-gRnWvcxBZtIS8GBARLqYzXKVAE90s2AyaflcmU-DBpJKnSM585Uu9o_XHQ2rrhvZhvqT4jYpt_KHiPJJ0py3AVM601xOaQ1uPw6G4EU-Dhcx3oZU9X8woEyrg==]

- Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmqETa1CZ6iSier2ToqTBoYEIL-V9GTLbY0ClmGVF3WcldOe9Wth34u-pp8AYmwjs8ABINrGAlSJuVAJtZfupiaZRcisKpvwTK2iPRqfOKQBI1fIv9b4SgaEAwhIjhduZgOqDU]

- Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMjj62hwRV3CnW7ibszgX_x_ar7XKZNgXv0KTJ3zKX-RiyYjyv1ZEXubLx7OcI8Yyz3nbVuhtWkZI2koPPABMV4ytKhR_wdGMkbdU6xoV2qEIfn-59miMWwG0DZ8ddOwC9JfssIPtONPcm9nUXCbYyUfFHR_rjWw1D6A==]

- Hybrid Molecules Composed of 2,4-Diamino-1,3,5-triazines and 2-Imino-Coumarins and Coumarins. Synthesis and Cytotoxic Properties - MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIIKwM81mlWlHltlQP4jYtj8Ckq6BUodAAkomLG28WBV0QGDfCA6BVItr5Lbt4CmTcF-k-drLJS-Dl6NioCTaCsSHsKd4iXGp4adNIEz4XPkP7rQxiDjmjM4hK-0h9TNBZflY=]

- Process for the preparation of a substituted triazine - Patent 0003374. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJtFJvBXe8qBnULzhHXjhU14VgtERkKYBUYCDAjyLLUFP70LiP39nJIqgQYapQM3aYnfWxmE-VRVL9whEsZev8qEh_fnKFVQVFbVfD2zUkNn8TKVZ75po1BJSQC7pzdTEc9mTylDa1xUw7Y0nTmJvCm8tt0qCrXvjhXKL3EJ0xCKN73LpF0lWu8bNNdqbGMrU=]

- GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFrWbTg4cJy4sr7d1tDDOpcUAy0MK5bIVySIq5folkF8fB2RAvho2FlvcAoJW6P65a1nve-kDI2Dfqrkf3-OphGGNAevncWPI3GwmHZFb7K5UMcNMXOKDeBiFit3hb0HcuSGaVwPJD_fhQnL6cQVbyWtw4ChKsF8MMmoQ=]

- Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKHigW9XUjs9z0GU-W1vNeSZBWT4oO4LP9WTw5qEQUlnsqDUL1_PtbynY9ZeK97pBMD_hILWTnncsMLsl8zAQN9DVXFt9hvK1BFvrt4rsRirRmbcGvaAOFscSgXpAUfnMS]

- SYNTHESIS OF SOME NEW DERIVATIVES OF 1,3,5-TRIAZINE - LOCKSS. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgBnxsrV2A-n9pJDScziGB08HEylFzJC_Jd1nrSCpNQ7kdsPy1yn56fB1qvFdHZA1iaemLZrpHjOFoKuJe2Itr6mlVdCG_4sMFGOmc16k0b_a2DeJS8xxifvwuEuv8VpucN4e8DjrdwBgF0AxU42uAhtpBs1yq-MGfhRdNp0EQBjQz3YFfx_qY7Hw=]

- 1,3,5-[tris-piperazine]-triazine - Organic Syntheses Procedure. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkxp3BhAN4ddrLjhi8GV0WJkeW_X2be0_g3iPZ5f2g0BZoVGi_j2sXr5glws27ycBVue4fOVtXbHhJEW2QObQEnM2GltqztdyJPbYwr5qx2qNHw7Ee5kC-34q9YmHAP3ylRF8m]

- Method for preparing 2,4,6-tri(amino caproyl)-1,3,5-triazine. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvjRPHdd6nsr-a-7uxD0Sg7d_BijeAbNtOk3OguhDFDrtThAoaMd8YH4WzihS6f4niPX-x22CdriASMgzr3lKniGF0KxkBtD3-OSmGXXjEVCvh1VJ4Ct0qQVvt3Hp4ReXytx9Wnc0diNCKP-E=]

- 2,4-Diamino-6-isopropoxy-1,3,5-triazine - Chem-Impex. [https://vertexaisearch.cloud.google.

- s-Triazine, 4,6-diamino-2-isopropoxy- | REALAB LLC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkP41kZ3mm2UJrnl_5yN37FP6tQQit5iUAM2KVw8okCpHsJg05l9sTecM6Y0ApNQhU30NNvLQ92HK77ZBtV3w-39W84NXRjwv6nrWMgeV0w2DVWdJwlPu5jt9ydrtIv53SY77Locwk21z6zSfqvPZ6n-nK6hqoqeerWeDyEP7kClTn1hFziJc1Pg==]

- Process for the production of 2,4-dichloro-6-amino-s-triazines - Google Patents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIvhFmHIym_r885Sv4dWLhr_nymBFj5aRrksNn-mXwo-zAywpqsc-KeOE_fmT0fWqHTCiFjrHufK-l6o9n1wcHWJ_0Fz7XeP-vubXYkQcS574sEOtW8_LejKdVM8RUIhve1q79AHvd5ZRP]

- Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHleokM7smYqs40d54WB3GFRAKE3lxWZalxrNS1Jmm3uIv_m0zoKrwj4GdRSsZESGYu1RbNZ5d2uAeAtWkNDNsJ3lpIagVL2q6KaFYo3pEN8uZpXE8exdsvXqeXm_sl-xyi55KigI8cE8X6Dwk=]

Sources

- 1. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 2. chemimpex.com [chemimpex.com]

- 3. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines [mdpi.com]

- 4. Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 2,4-Diamino-6-isopropoxy-1,3,5-triazine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2,4-Diamino-6-isopropoxy-1,3,5-triazine. It delves into its synthesis, reactivity, and potential applications, with a particular focus on its relevance in agricultural chemistry, polymer science, and as a scaffold in drug discovery. This document is intended to be a valuable resource for researchers and professionals working with or considering the use of this versatile heterocyclic compound.

Introduction: The Versatility of the s-Triazine Core

The 1,3,5-triazine (or s-triazine) ring is a privileged scaffold in medicinal and materials chemistry.[1] Its unique electronic properties, metabolic stability, and ability to engage in multiple hydrogen bonding interactions make it a versatile building block for a wide array of functional molecules. 2,4-Diamino-6-isopropoxy-1,3,5-triazine, a member of this important class of compounds, has garnered significant interest due to its diverse applications, ranging from a selective herbicide to a monomer in specialty polymers.[2][3] This guide aims to provide a detailed technical understanding of this compound, empowering researchers to leverage its properties in their respective fields.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application. The key properties of 2,4-Diamino-6-isopropoxy-1,3,5-triazine are summarized below.

General and Physical Properties

| Property | Value | Source(s) |

| Chemical Name | 2,4-Diamino-6-isopropoxy-1,3,5-triazine | [2][4] |

| CAS Number | 24860-40-0 | [2] |

| Molecular Formula | C₆H₁₁N₅O | [3] |

| Molecular Weight | 169.19 g/mol | [3] |

| Appearance | White to almost white powder or crystal | [2] |

| Melting Point | 170 - 173 °C | [2] |

| Storage | Room temperature | [3] |

Solubility Profile

Synthesis of 2,4-Diamino-6-isopropoxy-1,3,5-triazine

The synthesis of substituted 1,3,5-triazines most commonly proceeds via the sequential nucleophilic substitution of the chlorine atoms of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[6][7] The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled, stepwise introduction of different functional groups.

A plausible and efficient synthetic route to 2,4-Diamino-6-isopropoxy-1,3,5-triazine is a two-step process starting from the readily available 2-amino-4,6-dichloro-1,3,5-triazine.

Sources

- 1. Recent Advances in the Biological Activity of s-Triazine Core Compounds [mdpi.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2,4-Diamino-6-isopropoxy-1,3,5-triazine [myskinrecipes.com]

- 4. cenmed.com [cenmed.com]

- 5. Spectroscopic and Physicochemical Studies on 1,2,4-Triazine Derivative | MDPI [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of 2,4,6-tri-substituted-1,3,5-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2,4-Diamino-6-isopropoxy-1,3,5-triazine

Abstract

This technical guide provides a comprehensive overview of 2,4-Diamino-6-isopropoxy-1,3,5-triazine, a key chemical intermediate and active ingredient. The document is structured to serve researchers, scientists, and professionals in drug development and agrochemical science. It covers the compound's fundamental chemical identity, physicochemical properties, robust synthesis protocols, and detailed applications. Emphasis is placed on the scientific rationale behind its use, particularly its mechanism of action as a herbicide and the therapeutic potential of the broader 2,4-diamino-1,3,5-triazine scaffold. This guide synthesizes technical data with practical insights to support advanced research and development activities.

Introduction

The 1,3,5-triazine (or s-triazine) ring system is a privileged scaffold in medicinal and agricultural chemistry due to its unique electronic properties, metabolic stability, and ability to form multiple hydrogen bonds. This six-membered heterocyclic structure, containing three nitrogen atoms at alternating positions, serves as the core for a multitude of functional molecules. Derivatives of 1,3,5-triazine are notable for their wide range of biological activities, including use as herbicides, anticancer agents, and anti-inflammatory drugs.[1]

This guide focuses specifically on 2,4-Diamino-6-isopropoxy-1,3,5-triazine. This molecule is distinguished by two primary amino groups and an isopropoxy substituent, a combination that imparts specific properties relevant to its primary application as a selective herbicide.[1] Furthermore, its structure serves as a valuable building block in the synthesis of more complex molecules for pharmaceutical and materials science applications.[1] Understanding its synthesis, characterization, and biological interactions is crucial for leveraging its full potential in various scientific fields.

Chemical Identity and Physicochemical Properties

Precise identification and characterization are the foundation of reproducible scientific research. The key identifiers and properties of 2,4-Diamino-6-isopropoxy-1,3,5-triazine are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 6-(Propan-2-yloxy)-1,3,5-triazine-2,4-diamine | [2] |

| CAS Number | 24860-40-0 | [3] |

| Molecular Formula | C₆H₁₁N₅O | [2] |

| Molecular Weight | 169.19 g/mol | [2] |

| Appearance | White to almost white powder or crystal | [3] |

| Melting Point | 170 - 173 °C | [3] |

| SMILES | CC(C)OC1=NC(=N)N=C(N)N=1 | [2] |

| InChIKey | ATCQNYLEZRQALQ-UHFFFAOYSA-N | [2] |

Synthesis and Characterization

The synthesis of substituted 1,3,5-triazines often begins with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a versatile and cost-effective starting material.[4][5] The chlorine atoms on the triazine ring exhibit differential reactivity, which can be exploited for sequential nucleophilic substitution by controlling reaction conditions, primarily temperature.

A common and logical pathway to synthesize 2,4-Diamino-6-isopropoxy-1,3,5-triazine involves a two-step nucleophilic substitution.

Rationale for Synthetic Strategy

The reactivity of the C-Cl bonds in cyanuric chloride is highly temperature-dependent. The first chlorine atom is readily displaced by nucleophiles at 0-5 °C, the second requires moderate temperatures (30-50 °C), and the third necessitates elevated temperatures (80-100 °C or reflux).

-

Step 1: Amination. By reacting cyanuric chloride with two equivalents of aqueous ammonia at a low temperature (0-5 °C), two chlorine atoms are selectively substituted to form 2-chloro-4,6-diamino-1,3,5-triazine.[6] This intermediate is often commercially available. The low temperature prevents the third substitution, providing excellent control over the reaction.

-

Step 2: Alkoxylation. The final, less reactive chlorine atom is then substituted by an isopropoxide nucleophile. This step requires more forcing conditions, such as heating the reaction mixture to reflux, to overcome the higher activation energy for the final substitution.

Detailed Experimental Protocol

This protocol is a representative method based on established principles of triazine chemistry. Researchers should perform their own risk assessment and optimization.

Materials:

-

2-Chloro-4,6-diamino-1,3,5-triazine (1.0 eq)

-

Isopropanol (solvent)

-

Sodium metal (1.1 eq)

-

Anhydrous conditions (nitrogen or argon atmosphere)

Procedure:

-

Preparation of Sodium Isopropoxide: In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, carefully add sodium metal (1.1 eq) in small pieces to anhydrous isopropanol. The reaction is exothermic. Allow the mixture to stir until all the sodium has reacted to form a clear solution of sodium isopropoxide.

-

Nucleophilic Substitution: To the freshly prepared sodium isopropoxide solution, add 2-chloro-4,6-diamino-1,3,5-triazine (1.0 eq).

-

Reaction: Heat the resulting suspension to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Neutralize the excess base with a suitable acid (e.g., dropwise addition of acetic acid or bubbling CO₂ gas). A white precipitate of the product and sodium chloride will form.

-

Isolation and Purification: Filter the solid precipitate. To separate the product from sodium chloride, the solid can be washed extensively with water (in which the product is poorly soluble) or recrystallized from a suitable solvent like an ethanol/water mixture. Dry the final product under vacuum.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to be simple. Key signals would include a multiplet (septet) for the methine (-CH) proton of the isopropoxy group, a doublet for the six equivalent methyl (-CH₃) protons, and a broad singlet corresponding to the four protons of the two amino (-NH₂) groups.[2]

-

¹³C NMR: The carbon spectrum would show distinct signals for the methyl and methine carbons of the isopropoxy group, and three signals for the triazine ring carbons (one for C-O and two for C-N).

-

IR Spectroscopy: The infrared spectrum should display characteristic strong N-H stretching bands for the primary amine groups (typically in the 3100-3400 cm⁻¹ region), C-N stretching bands for the triazine ring, and a prominent C-O stretching band for the ether linkage.

Applications in Research and Development

Agrochemicals: Herbicidal Activity

The primary commercial application of 2,4-Diamino-6-isopropoxy-1,3,5-triazine and related compounds is in agriculture. Triazine herbicides are known inhibitors of photosynthesis.[7]

Mechanism of Action:

These herbicides function by inhibiting Photosystem II (PSII), a critical protein complex in the photosynthetic electron transport chain of plants.[8][9] Specifically, they bind to the Q

Pharmaceutical and Drug Development Potential

While the subject compound itself is primarily a herbicide, the 2,4-diamino-1,3,5-triazine scaffold is a cornerstone in medicinal chemistry. Its ability to act as a hydrogen bond donor and acceptor makes it an excellent pharmacophore for interacting with biological targets like protein kinases.

-

Oncology: Numerous derivatives have been synthesized and evaluated for anticancer activity. They have shown efficacy as inhibitors of various protein kinases, carbonic anhydrases, and DNA topoisomerases, which are critical targets in cancer therapy.[10][11]

-

Immunology and Inflammation: Functionalized 2,4-diamino-1,3,5-triazines have been investigated as potential inhibitors of protein kinases involved in immune and inflammatory responses, such as PIM1 kinase.[12]

-

Antiviral and Antimicrobial Research: The triazine core is present in various compounds explored for their antiviral and antimicrobial properties.

The isopropoxy group and amino functions of 2,4-Diamino-6-isopropoxy-1,3,5-triazine make it an ideal starting point for further chemical modification to explore these therapeutic avenues.

Safety and Handling

As with all chemical reagents, 2,4-Diamino-6-isopropoxy-1,3,5-triazine should be handled with appropriate care in a laboratory setting.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Refer to the manufacturer's Safety Data Sheet (SDS) for complete and detailed safety information.

Conclusion

2,4-Diamino-6-isopropoxy-1,3,5-triazine is a compound of significant utility, bridging the fields of agrochemical science and synthetic chemistry. Its established role as a Photosystem II-inhibiting herbicide is complemented by its potential as a versatile building block for the development of novel pharmaceuticals. The synthetic accessibility via sequential substitution on the triazine core, combined with the rich biological activity of its derivatives, ensures that this compound and its scaffold will remain an area of active research for scientists and drug development professionals.

References

-

Saczewski, F., Bułakowska, A., Bednarski, P., & Grunert, R. (2006). Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives. European Journal of Medicinal Chemistry, 41(2), 219-225. [Link]

-

Barata-Vallejo, S., Ledesma, G. N., & Postigo, A. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 81-102. [Link]

-

Diakité, A. S., Ambeu-Loko, C. N. M., Yapi, A. D., et al. (2020). Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and Inflammatory Response. International Journal of Pharmaceutical and Phytopharmacological Research, 10(2). [Link]

-

Bohrium Science. (2022). A closer look at N2,6-substituted-1,3,5-triazine-2,4-diamines: advances in synthesis and biological activities. [Link]

- Google Patents. (1964). Process for preparing 2, 4-diamino-6-(h-)-1, 3, 5-triazines. US3144453A.

-

Brzozowski, Z., Sączewski, F., & Gdaniec, M. (2019). Hybrid Molecules Composed of 2,4-Diamino-1,3,5-triazines and 2-Imino-Coumarins and Coumarins. Synthesis and Cytotoxic Properties. Molecules, 24(17), 3106. [Link]

-

Ambeu-Loko, C. N. M., et al. (2020). Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and Inflammatory Response. International Journal of Pharmaceutical Research and Allied Sciences, 9(2). [Link]

-

SpectraBase. (n.d.). 2,4-diamino-6-[4-(2-isopropoxy-5-methylphenoxy)phenyl]-1,3,5-triazine. [Link]

-

PubMed. (2006). Synthesis of 2,4,6-tri-substituted-1,3,5-triazines. [Link]

-

International Journal of Pharmaceutical Research and Allied Sciences. (2020). Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and In. [Link]

-

ResearchGate. (2004). Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. [Link]

-

Royal Society of Chemistry. (2004). Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. [Link]

-

NIST WebBook. (n.d.). 1,3,5-Triazine-2,4-diamine, 6-chloro-. [Link]

-

ResearchGate. (2022). 6-Ethoxy-4-N-(2-Morpholin-4-Ylethyl)-2-N-Propan-2-yl-1,3,5-Triazine-2,4-Diamine Endows Herbicidal Activity Against Phalaris Minor a Weed of Wheat Crop Field. [Link]

-

National Center for Biotechnology Information. (1995). Overview of herbicide mechanisms of action. [Link]

-

PubChem. (n.d.). 1,3,5-Triazine-2,4-diamine, 6-chloro-. [Link]

-

Southeast Research-Extension Center. (n.d.). C715 Herbicide Mode of Action. [Link]

-

PubChem. (n.d.). 6-Decoxy-1,3,5-triazine-2,4-diamine. [Link]

-

Purdue Extension. (n.d.). Herbicide Mode-Of-Action Summary. [Link]

-

PubMed. (2022). 6-Ethoxy-4- N-(2-morpholin-4-ylethyl) -2-N-propan-2-yl-1,3, 5-triazine-2, 4-diamine endows herbicidal activity against Phalaris minor a weed of wheat crop field. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2,4-DIAMINO-6-ISOPROPOXY-1,3,5-TRIAZINE(24860-40-0) 1H NMR [m.chemicalbook.com]

- 3. 2,4-Diamino-6-isopropoxy-1,3,5-triazine | 24860-40-0 | TCI Deutschland GmbH [tcichemicals.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of 2,4,6-tri-substituted-1,3,5-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1,3,5-Triazine-2,4-diamine, 6-chloro- [webbook.nist.gov]

- 7. Overview of herbicide mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 6-Ethoxy-4- N-(2-morpholin-4-ylethyl) -2-N-propan-2-yl-1,3, 5-triazine-2, 4-diamine endows herbicidal activity against Phalaris minor a weed of wheat crop field: An in -silico and experimental approaches of herbicide discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. ijpras.com [ijpras.com]

spectroscopic data for 2,4-Diamino-6-isopropoxy-1,3,5-triazine (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectroscopic Characterization of 2,4-Diamino-6-isopropoxy-1,3,5-triazine

Introduction

2,4-Diamino-6-isopropoxy-1,3,5-triazine is a notable member of the triazine class of heterocyclic compounds, recognized for its applications in various scientific fields. Triazine derivatives are integral to the development of pharmaceuticals, agrochemicals, and specialty polymers. The specific functionalization of the triazine core, in this case with two amino groups and an isopropoxy group, imparts unique chemical and biological properties. These applications include roles as a selective herbicide in agriculture and as a building block in medicinal chemistry for the synthesis of novel therapeutic agents.

Given the importance of this molecule, unequivocal structural confirmation and purity assessment are paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the comprehensive characterization of 2,4-Diamino-6-isopropoxy-1,3,5-triazine. This guide provides a detailed analysis of the expected spectroscopic data for this compound, offering insights into the interpretation of its spectra and outlining standardized protocols for data acquisition.

Molecular Structure

The foundational step in interpreting spectroscopic data is a thorough understanding of the molecule's structure. 2,4-Diamino-6-isopropoxy-1,3,5-triazine consists of a central 1,3,5-triazine ring. This six-membered aromatic ring, composed of alternating carbon and nitrogen atoms, is substituted at the C2 and C4 positions with amino (-NH₂) groups and at the C6 position with an isopropoxy (-OCH(CH₃)₂) group.

Caption: Molecular structure of 2,4-Diamino-6-isopropoxy-1,3,5-triazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide critical information about the electronic environment of the nuclei, their connectivity, and the number of each type of proton and carbon.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for obtaining high-quality NMR spectra is crucial for accurate structural analysis.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of 2,4-Diamino-6-isopropoxy-1,3,5-triazine into a clean, dry vial.

-

Add approximately 0.7 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), which is suitable for dissolving the compound and has exchangeable protons that will not obscure the amino proton signals.

-

Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

Tune and match the probe for both the ¹H and ¹³C frequencies.

-

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum to single lines for each unique carbon. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

-

Caption: Workflow for NMR data acquisition.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2,4-Diamino-6-isopropoxy-1,3,5-triazine is expected to show distinct signals for the isopropoxy and amino protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.6 | Broad Singlet | 4H | -NH₂ |

| ~5.1 | Septet | 1H | -OCH- |

| ~1.3 | Doublet | 6H | -CH(CH₃)₂ |

Interpretation of the ¹H NMR Spectrum:

-

Amino Protons (-NH₂): A broad singlet is anticipated around 6.6 ppm, integrating to four protons.[1] The broadness of this peak is due to quadrupole broadening from the adjacent nitrogen atoms and potential hydrogen exchange with trace amounts of water in the solvent.

-

Isopropoxy Methine Proton (-OCH-): The single proton on the carbon adjacent to the oxygen of the isopropoxy group is expected to appear as a septet around 5.1 ppm. This splitting pattern arises from coupling to the six equivalent protons of the two methyl groups.

-

Isopropoxy Methyl Protons (-CH(CH₃)₂): The six protons of the two methyl groups in the isopropoxy moiety are chemically equivalent and are expected to produce a doublet around 1.3 ppm. This signal is split by the single methine proton.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will provide information on the unique carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~172 | C=N (Triazine ring, C-O) |

| ~168 | C=N (Triazine ring, C-NH₂) |

| ~70 | -CH(CH₃)₂ |

| ~22 | -CH(CH₃)₂ |

Interpretation of the ¹³C NMR Spectrum:

-

Triazine Ring Carbons: The three carbon atoms of the triazine ring are in different electronic environments and are expected to resonate at distinct chemical shifts in the downfield region (160-180 ppm). The carbon atom bonded to the electronegative oxygen of the isopropoxy group is expected to be the most downfield, around 172 ppm. The two carbons bonded to the amino groups are expected to be in a similar environment, appearing around 168 ppm.[2]

-

Isopropoxy Methine Carbon (-CH(CH₃)₂): The methine carbon of the isopropoxy group, being directly attached to oxygen, will be deshielded and is expected to appear around 70 ppm.

-

Isopropoxy Methyl Carbons (-CH(CH₃)₂): The two equivalent methyl carbons of the isopropoxy group will be the most upfield, resonating around 22 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FT-IR Spectroscopy (Solid Sample)

For a solid sample like 2,4-Diamino-6-isopropoxy-1,3,5-triazine, the KBr pellet method is a common and effective technique.

-

Sample Preparation:

-

Grind 1-2 mg of the sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the mixture to a pellet-pressing die.

-

Apply pressure using a hydraulic press to form a thin, transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Caption: Workflow for FT-IR data acquisition.

Expected IR Absorption Bands

The IR spectrum of 2,4-Diamino-6-isopropoxy-1,3,5-triazine will exhibit characteristic absorption bands corresponding to its various functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3100 | N-H stretching | Amino (-NH₂) |

| 2980-2850 | C-H stretching | Isopropoxy (-OCH(CH₃)₂) |

| 1650-1550 | C=N stretching | Triazine ring |

| ~1470 | C-H bending | Isopropoxy (-CH₃) |

| 1250-1000 | C-O stretching | Isopropoxy (C-O-C) |

| ~810 | Ring bending | Triazine ring |

Interpretation of the IR Spectrum:

-

N-H Stretching: The amino groups will give rise to strong, and often broad, absorption bands in the 3400-3100 cm⁻¹ region due to symmetric and asymmetric stretching vibrations.

-

C-H Stretching: The sp³ C-H bonds of the isopropoxy group will show characteristic stretching vibrations in the 2980-2850 cm⁻¹ range.

-

C=N Stretching: The triazine ring will exhibit strong absorptions in the 1650-1550 cm⁻¹ region due to the stretching of the C=N double bonds.[2]

-

C-H Bending: The bending vibrations of the methyl groups in the isopropoxy moiety are expected around 1470 cm⁻¹.

-

C-O Stretching: A strong band corresponding to the C-O stretching of the isopropoxy ether linkage is expected in the 1250-1000 cm⁻¹ region.

-

Triazine Ring Bending: A characteristic out-of-plane bending vibration for the triazine ring is typically observed around 810 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

Electron Ionization is a common technique for the analysis of relatively small, volatile organic molecules.

-

Sample Introduction:

-

Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe.

-

-

Ionization:

-

Heat the probe to volatilize the sample into the ion source, which is under high vacuum.

-

Bombard the gaseous sample molecules with a beam of high-energy electrons (typically 70 eV). This will cause the ejection of an electron from the molecule, forming a radical cation (the molecular ion, M⁺•).

-

-

Mass Analysis and Detection:

-

Accelerate the resulting ions into the mass analyzer.

-

Separate the ions based on their mass-to-charge ratio (m/z).

-

Detect the ions to generate the mass spectrum.

-

Caption: Workflow for Electron Ionization Mass Spectrometry.

Expected Mass Spectrum and Fragmentation

The mass spectrum of 2,4-Diamino-6-isopropoxy-1,3,5-triazine (Molecular Weight: 169.19 g/mol ) is expected to show a molecular ion peak and several characteristic fragment ions.

| m/z | Proposed Fragment |

| 169 | [M]⁺• (Molecular Ion) |

| 154 | [M - CH₃]⁺ |

| 127 | [M - C₃H₆]⁺ |

| 111 | [M - C₃H₆O]⁺ |

| 85 | [C₂H₅N₄]⁺ |

Interpretation of the Mass Spectrum:

-

Molecular Ion Peak: The molecular ion peak ([M]⁺•) is expected at m/z 169.[3] The presence of an odd number of nitrogen atoms (5) is consistent with an odd molecular weight, following the Nitrogen Rule.

-

Major Fragmentation Pathways:

-

Loss of a Methyl Radical: A common fragmentation for isopropyl ethers is the loss of a methyl radical (•CH₃), which would result in a fragment ion at m/z 154.

-

Loss of Propene: Another characteristic fragmentation of alkoxy triazines is the loss of an alkene through a McLafferty-type rearrangement. In this case, the loss of propene (C₃H₆) would lead to a fragment at m/z 127.

-

Loss of the Isopropoxy Group: Cleavage of the C-O bond can result in the loss of the isopropoxy radical (•OC₃H₇) or the neutral loss of isopropanol after rearrangement, leading to ions at lower m/z values. The loss of the entire isopropoxy group as a neutral species (C₃H₆O) would result in a fragment at m/z 111.

-

Triazine Ring Fragmentation: Further fragmentation can involve the cleavage of the triazine ring itself, leading to smaller, stable ions such as the fragment at m/z 85.

-

Caption: Proposed fragmentation pathway for 2,4-Diamino-6-isopropoxy-1,3,5-triazine in EI-MS.

Conclusion

The comprehensive spectroscopic analysis of 2,4-Diamino-6-isopropoxy-1,3,5-triazine using NMR, IR, and Mass Spectrometry provides a detailed and unambiguous confirmation of its molecular structure. The characteristic signals in the ¹H and ¹³C NMR spectra confirm the connectivity of the isopropoxy and amino groups to the triazine core. The vibrational frequencies observed in the IR spectrum are consistent with the presence of these key functional groups. Finally, the molecular ion peak and the logical fragmentation pattern in the mass spectrum corroborate the molecular weight and structural features of the compound. Together, these techniques form a powerful and self-validating system for the characterization of this important molecule, ensuring its identity and purity for research and development applications.

References

-

SpectraBase. 2,4-diamino-6-[4-(2-isopropoxy-5-methylphenoxy)phenyl]-1,3,5-triazine - Optional[1H NMR] - Spectrum. [Link]

-

PubMed. Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives. [Link]

-

Cenmed Enterprises. 2,4-Diamino-6-isopropoxy-1,3,5-triazine (C007B-136623). [Link]

-

ijpras. Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and Inflammatory Response. [Link]

-

MySkinRecipes. 2,4-Diamino-6-isopropoxy-1,3,5-triazine. [Link]

-

ijpras. Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and In. [Link]

-

New Journal of Chemistry (RSC Publishing). Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. [Link]

-

MDPI. Hybrid Molecules Composed of 2,4-Diamino-1,3,5-triazines and 2-Imino-Coumarins and Coumarins. Synthesis and Cytotoxic Properties. [Link]

-

ResearchGate. Proton NMR spectrum of 2, 4, 6 triamino-1, 3, 5 triazine ( melamine) crystal. [Link]

Sources

An In-depth Technical Guide to the Mechanism of Action of 2,4-Diamino-6-isopropoxy-1,3,5-triazine

Introduction

The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry, giving rise to a diverse array of therapeutic agents. Within this class, 2,4-diamino-1,3,5-triazine derivatives have been extensively investigated for their potent biological activities, spanning anticancer, antimicrobial, and antimalarial applications. This guide focuses on a specific analogue, 2,4-Diamino-6-isopropoxy-1,3,5-triazine, to provide an in-depth understanding of its core mechanism of action. Our exploration will be grounded in the well-established principle that these compounds primarily function as competitive inhibitors of dihydrofolate reductase (DHFR), a crucial enzyme in cellular metabolism.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the molecular intricacies of DHFR inhibition, the downstream cellular consequences, and the established methodologies for evaluating the efficacy of such compounds.

The Central Role of Dihydrofolate Reductase in Cellular Proliferation

Dihydrofolate reductase (DHFR) is a ubiquitous and essential enzyme that plays a pivotal role in the synthesis of nucleic acids and amino acids.[1] It catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF), utilizing nicotinamide adenine dinucleotide phosphate (NADPH) as a cofactor.[2] THF and its derivatives are critical one-carbon donors in a variety of biosynthetic reactions, including:

-

Thymidylate Synthesis: The conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis, is dependent on a THF-derived cofactor.

-

Purine Synthesis: THF is essential for the de novo synthesis of purine nucleotides (adenine and guanine), which are fundamental building blocks of both DNA and RNA.

-

Amino Acid Metabolism: THF is involved in the interconversion of certain amino acids, such as serine and glycine, and the regeneration of methionine from homocysteine.

Given its central role in providing the necessary components for cell division and growth, DHFR is a well-validated and highly attractive target for therapeutic intervention, particularly in oncology and infectious diseases where rapid cell proliferation is a hallmark.[1][2]

Molecular Mechanism of Action: Competitive Inhibition of DHFR

The 2,4-diamino-1,3,5-triazine scaffold, including the isopropoxy derivative, acts as an antifolate, mimicking the structural features of the natural substrate, dihydrofolate. This structural similarity allows it to bind to the active site of DHFR, thereby competitively inhibiting the binding of DHF.

The binding of 2,4-diaminotriazine derivatives to the DHFR active site is characterized by a network of specific molecular interactions. While a crystal structure for 2,4-Diamino-6-isopropoxy-1,3,5-triazine specifically with DHFR is not publicly available, extensive research on related 2,4-diaminopyrimidine and triazine inhibitors provides a robust model for its binding mode.[2][3] Key interactions typically involve:

-

Hydrogen Bonding: The 2,4-diamino groups on the triazine ring are crucial for high-affinity binding. They form conserved hydrogen bonds with a key acidic residue (typically a glutamate or aspartate) and other backbone carbonyls within the DHFR active site.[2]

-

Hydrophobic Interactions: The substituent at the 6-position of the triazine ring, in this case, the isopropoxy group, extends into a more hydrophobic region of the active site. The nature and size of this group significantly influence the potency and selectivity of the inhibitor.[4] The isopropoxy group can form van der Waals interactions with nonpolar amino acid residues, contributing to the overall binding affinity.

By occupying the active site, 2,4-Diamino-6-isopropoxy-1,3,5-triazine prevents the reduction of DHF to THF. This blockade of the folate pathway has profound downstream cellular consequences.

Downstream Cellular Effects of DHFR Inhibition

The inhibition of DHFR triggers a cascade of events that ultimately leads to the cessation of cell proliferation and, in many cases, apoptosis. The primary consequences include:

-

Depletion of Tetrahydrofolate Pool: The most immediate effect is the depletion of the intracellular pool of THF and its derivatives.

-

Inhibition of DNA Synthesis: The lack of THF cofactors halts the synthesis of thymidylate and purines, leading to an arrest of DNA replication. This is often referred to as "thymineless death."

-

Disruption of RNA and Protein Synthesis: The inhibition of purine synthesis also impacts the production of RNA and, consequently, protein synthesis.

-

Cell Cycle Arrest: Cells are typically arrested in the S-phase of the cell cycle due to the inability to complete DNA replication.

-

Induction of Apoptosis: The cumulative effect of metabolic stress and the inability to repair DNA damage often triggers programmed cell death.

The following diagram illustrates the central role of DHFR in the folate metabolism pathway and the inhibitory action of 2,4-Diamino-6-isopropoxy-1,3,5-triazine.

Caption: Folate metabolism pathway and the inhibitory action of 2,4-Diamino-6-isopropoxy-1,3,5-triazine.

Quantitative Assessment of DHFR Inhibition

| Compound Class | Substituent(s) | Target DHFR | IC50 / Ki | Reference |

| Triazine-benzimidazole analogues | 4-fluoroaniline moiety | Human | 0.11 to 42.4 µM | [5] |

| Dihydro-1,3,5-triazine derivatives | Heteroatom spiro-ring | Human | 3.72 to 7.46 nM | [6] |

| 2,4-diaminopyrimidine derivatives | 3',4',5'-trimethoxybenzyl | Human | 1.11 to 56.05 µM | [7] |

| Triazine analogues | Varied | Trypanosoma brucei | IC50 = 17.6 to 33.2 µM | [8] |

Experimental Protocols for Evaluating DHFR Inhibitors

A robust evaluation of a potential DHFR inhibitor involves both biochemical and cell-based assays. This dual approach ensures that the compound not only inhibits the purified enzyme but also effectively engages the target within a cellular context.

In Vitro Enzymatic Assay

The standard method for measuring DHFR activity and its inhibition is a spectrophotometric assay that monitors the oxidation of NADPH to NADP⁺.[9]

Principle: DHFR utilizes NADPH as a cofactor to reduce DHF to THF. NADPH has a characteristic absorbance maximum at 340 nm, whereas NADP⁺ does not. Therefore, the rate of DHFR activity is directly proportional to the decrease in absorbance at 340 nm over time.

Step-by-Step Protocol:

-

Reagent Preparation:

-

Assay Buffer: Typically a buffered solution (e.g., Tris-HCl or phosphate buffer) at a physiological pH (e.g., 7.5) containing a reducing agent like dithiothreitol (DTT).

-

Enzyme Solution: Purified recombinant DHFR (human, bacterial, etc.) diluted to a working concentration in assay buffer.

-

Substrate Solution: Dihydrofolate (DHF) dissolved in assay buffer.

-

Cofactor Solution: NADPH dissolved in assay buffer.

-

Inhibitor Stock Solution: The test compound (e.g., 2,4-Diamino-6-isopropoxy-1,3,5-triazine) dissolved in a suitable solvent (e.g., DMSO) at a high concentration, then serially diluted.

-

-

Assay Setup (96-well plate format):

-

To each well, add the assay buffer, the inhibitor at various concentrations (or vehicle control), and the DHFR enzyme solution.

-

Incubate for a short period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the NADPH and DHF solutions.

-

-

Data Acquisition:

-

Immediately place the plate in a microplate reader capable of kinetic measurements.

-

Monitor the decrease in absorbance at 340 nm at regular intervals (e.g., every 15-30 seconds) for a set duration (e.g., 10-20 minutes).

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of absorbance change) for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Cell-Based Assays

Cell-based assays are essential to confirm that the inhibitor can penetrate the cell membrane and engage DHFR in a physiological environment, leading to the expected cytotoxic or cytostatic effects.

Principle: If a compound inhibits DHFR, it should reduce the proliferation of cells that are dependent on the de novo synthesis of nucleotides. This effect can be rescued by providing downstream metabolites of the folate pathway.

Step-by-Step Protocol (Cell Viability with Folinic Acid Rescue):

-

Cell Culture:

-

Seed cancer cells (e.g., A549, MCF-7) or microbial cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test inhibitor.

-

Treat the cells with the inhibitor in the presence or absence of a rescuing agent, such as folinic acid (leucovorin). Folinic acid is a downstream metabolite that can be converted to THF without the need for DHFR, thus bypassing the inhibitory effect.

-

-

Incubation:

-

Incubate the plates for a period that allows for several cell doublings (e.g., 48-72 hours).

-

-

Viability Assessment:

-

Measure cell viability using a standard method, such as the MTT, XTT, or CellTiter-Glo assay, which quantifies metabolic activity or ATP content, respectively.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control for each inhibitor concentration.

-

Determine the IC50 value in the absence and presence of folinic acid. A significant shift in the IC50 to a higher concentration in the presence of folinic acid provides strong evidence that the compound's primary mechanism of action is through the inhibition of DHFR.

-

The following diagram outlines a typical experimental workflow for screening and validating DHFR inhibitors.

Caption: Experimental workflow for the screening and validation of DHFR inhibitors.

Species Selectivity: A Key to Therapeutic Success

While DHFR is highly conserved, there are subtle but significant structural differences in the active site of the enzyme across different species (e.g., human, bacterial, protozoal). These differences can be exploited to design inhibitors that are highly selective for the pathogen's DHFR while having minimal effect on the human enzyme, thereby reducing host toxicity.

The substituent at the 6-position of the triazine ring plays a crucial role in determining this selectivity. By optimizing the size, shape, and hydrophobicity of this substituent, it is possible to achieve preferential binding to the active site of one DHFR isoform over another. For example, the antibiotic trimethoprim is several thousand-fold more potent against bacterial DHFR than human DHFR.[3] The development of 2,4-Diamino-6-isopropoxy-1,3,5-triazine and its analogues for specific therapeutic applications would necessitate a thorough evaluation of its selectivity profile against a panel of DHFR enzymes from different species.

Conclusion

2,4-Diamino-6-isopropoxy-1,3,5-triazine exerts its biological effects through the potent and competitive inhibition of dihydrofolate reductase. By acting as a structural mimic of the endogenous substrate, it blocks the production of tetrahydrofolate, a vital cofactor for the synthesis of nucleotides and amino acids. This disruption of the folate metabolic pathway leads to an arrest of cell proliferation and is the fundamental mechanism underpinning the therapeutic potential of this class of compounds. The systematic application of in vitro enzymatic assays and cell-based validation experiments is crucial for quantifying the potency and confirming the on-target activity of such inhibitors. Furthermore, a detailed understanding of the structure-activity relationships, particularly concerning the substituent at the 6-position, is paramount for the rational design of next-generation triazine derivatives with enhanced potency and species selectivity.

References

-

Hopfinger, A. J. (1981). Inhibition of dihydrofolate reductase: structure-activity correlations of 2,4-diamino-5-benzylpyrimidines based upon molecular shape analysis. Journal of Medicinal Chemistry, 24(7), 818–822. [Link]

-

Hansch, C., & Silipo, C. (1974). Quantitative structure-activity relation of reversible dihydrofolate reductase inhibitors. Diaminotriazines. Journal of Medicinal Chemistry, 17(6), 661–667. [Link]

- Kuyper, L. F., Roth, B., Baccanari, D. P., Ferone, R., Beddell, C. R., Champness, J. N., Stammers, D. K., Dann, J. G., Norrington, F. E., Baker, D. J., & Goodford, P. J. (1982). Receptor-based design of dihydrofolate reductase inhibitors: comparison of crystallographically determined enzyme binding with enzyme affinity in a series of 2,4-diaminopyrimidines. Journal of Medicinal Chemistry, 25(10), 1120–1122.

-

Scorciapino, M. A., et al. (2017). Identification of Innovative Folate Inhibitors Leveraging the Amino Dihydrotriazine Motif from Cycloguanil for Their Potential as Anti-Trypanosoma brucei Agents. Journal of Medicinal Chemistry, 60(4), 1469–1484. [Link]

-

Rastelli, G., et al. (2019). DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. Molecules, 24(6), 1140. [Link]

-

Anderson, A. C. (2012). Rational Exploration of 2,4-Diaminopyrimidines as DHFR Inhibitors Active against Mycobacterium abscessus and Mycobacterium avium, Two Emerging Human Pathogens. Journal of Medicinal Chemistry, 55(17), 7549–7559. [Link]

- Huennekens, F. M. (1994). The dihydrofolate reductase-thymidylate synthase tandem: a model for catalytic channeling. Trends in Biochemical Sciences, 19(6), 227–231.

-

Serafin, K., et al. (2021). Synthesis, Biological Activity, and Molecular Dynamics Study of Novel Series of a Trimethoprim Analogs as Multi-Targeted Compounds: Dihydrofolate Reductase (DHFR) Inhibitors and DNA-Binding Agents. International Journal of Molecular Sciences, 22(7), 3685. [Link]

-

Boehr, D. D., McElheny, D., Dyson, H. J., & Wright, P. E. (2006). Dynamic dysfunction in dihydrofolate reductase results from antifolate drug binding. Nature Chemical Biology, 2(8), 441–447. [Link]

-

Assay Genie. (n.d.). Dihydrofolate Reductase Assay Kit (Colorimetric). Retrieved from [Link]

-

RCSB PDB. (1992). 1DRF: CRYSTAL STRUCTURE OF HUMAN DIHYDROFOLATE REDUCTASE COMPLEXED WITH FOLATE. [Link]

- Zhou, X. T., et al. (2017). Design, synthesis, docking studies and biological evaluation of novel dihydro-1,3,5-triazines as human DHFR inhibitors. European Journal of Medicinal Chemistry, 125, 1279–1288.

-

Visentin, M., et al. (2019). DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. Molecules, 24(6), 1140. [Link]

- Lele, A. C., et al. (2015). Design and Synthesis of a Focused Library of Diamino Triazines as Potential Mycobacterium tuberculosis DHFR Inhibitors. Journal of Medicinal Chemistry, 58(20), 8088–8097.

-

Hansch, C., et al. (1982). Dihydrofolate reductase inhibition. A study in the use of X-ray crystallography, molecular graphics, and quantitative structure-activity relations in drug design. Drug Intelligence & Clinical Pharmacy, 16(5), 391–396. [Link]

- Davies, J. F., et al. (1990). Crystal structure of human dihydrofolate reductase complexed with folate. Journal of Biological Chemistry, 265(21), 12887–12893.

-

Kumar, P., et al. (2023). Crystal structure of dihydrofolate reductase from the filarial nematode W. bancrofti in complex with NADPH and folate. PLoS ONE, 18(4), e0284698. [Link]

- Kumar, A., et al. (2020). Identification of potential inhibitors of dihydrofolate reductase (DHFR) through blocking the folate biosynthetic pathway of Mycobacterium tuberculosis utilizing structure-based virtual screening. RSC Advances, 10(42), 25035–25053.

-

Wikipedia. (n.d.). Dihydrofolate reductase inhibitor. Retrieved from [Link]

Sources

- 1. Design, Synthesis, and X-ray Crystal Structures of 2,4-Diaminofuro[2,3-d]pyrimidines as Multireceptor Tyrosine Kinase and Dihydrofolate Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dynamic dysfunction in dihydrofolate reductase results from antifolate drug binding: modulation of dynamics within a structural state - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of dihydrofolate reductase: structure-activity correlations of 2,4-diamino-5-benzylpyrimidines based upon molecular shape analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Molecular docking studies on DMDP derivatives as human DHFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Identification of Innovative Folate Inhibitors Leveraging the Amino Dihydrotriazine Motif from Cycloguanil for Their Potential as Anti-Trypanosoma brucei Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Recent Design and Structure-Activity Relationship Studies on the Modifications of DHFR Inhibitors as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Scaffold: A Technical Guide to the Biological Activity of Substituted 1,3,5-Triazine Derivatives

Abstract

The 1,3,5-triazine, or s-triazine, scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth exploration of substituted 1,3,5-triazine derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies, diverse pharmacological applications, structure-activity relationships, and key experimental protocols for evaluating their efficacy. This document is designed to be a comprehensive resource, blending established knowledge with actionable insights to facilitate the discovery and development of novel 1,3,5-triazine-based therapeutics.

Introduction: The Significance of the 1,3,5-Triazine Core

The 1,3,5-triazine is a six-membered heterocyclic ring containing three nitrogen atoms at positions 1, 3, and 5. This symmetrical scaffold provides a unique platform for chemical modification, with three modifiable sites at the 2, 4, and 6 positions.[1] The inherent physicochemical properties of the triazine ring, coupled with the ability to introduce a wide array of substituents, have led to the development of compounds with a vast spectrum of biological activities. These include anticancer, antimicrobial, antiviral, antimalarial, and anti-inflammatory properties.[2][3][4]

The versatility of the 1,3,5-triazine core is underscored by the existence of several FDA-approved drugs, such as the anticancer agents altretamine, gedatolisib, and enasidenib.[1] This clinical success fuels ongoing research into novel derivatives with improved efficacy, selectivity, and pharmacokinetic profiles. This guide aims to provide a comprehensive overview of the current landscape of 1,3,5-triazine research, with a focus on the practical application of this knowledge in a drug discovery setting.

Synthetic Strategies: Building the 1,3,5-Triazine Scaffold

The most common and versatile method for synthesizing substituted 1,3,5-triazines begins with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[5][6] The three chlorine atoms on the triazine ring exhibit differential reactivity to nucleophilic substitution, which can be controlled by temperature. This allows for a stepwise and controlled introduction of various substituents, enabling the synthesis of mono-, di-, and trisubstituted derivatives with high precision.[7]

The general principle involves a sequential nucleophilic substitution reaction where the first chlorine is typically displaced at a low temperature (0-5 °C), the second at room temperature, and the third at an elevated temperature. This temperature-dependent reactivity is a cornerstone of 1,3,5-triazine chemistry, providing a straightforward route to a diverse library of compounds.

Caption: General synthetic scheme for substituted 1,3,5-triazines.

Diverse Biological Activities of 1,3,5-Triazine Derivatives

The chemical diversity achievable with the 1,3,5-triazine scaffold has led to the discovery of compounds with a wide array of biological activities. This section will highlight some of the most significant therapeutic areas where these derivatives have shown promise.

Anticancer Activity

1,3,5-triazine derivatives have demonstrated significant potential as anticancer agents, with several compounds in clinical use and many more under investigation.[8] Their mechanisms of action are varied and often involve the inhibition of key enzymes in cancer cell signaling pathways.[3]

3.1.1. Kinase Inhibition: A prominent mechanism of action for many anticancer 1,3,5-triazine derivatives is the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K).[1][9] For instance, certain 1,3,5-triazine derivatives have been shown to be potent dual inhibitors of wild-type and mutant EGFR, which is often implicated in non-small cell lung cancer.[1]

Caption: Inhibition of the EGFR signaling pathway by 1,3,5-triazine derivatives.

3.1.2. Other Anticancer Mechanisms: Beyond kinase inhibition, 1,3,5-triazine derivatives have been reported to exert their anticancer effects through various other mechanisms, including:

-

Topoisomerase Inhibition: Interfering with the enzymes that manage the topology of DNA during replication.[1]

-

Induction of Apoptosis: Triggering programmed cell death in cancer cells.[2]

-

Antiproliferative Effects: Halting the growth and division of cancer cells.[10]

| Compound Class | Target/Mechanism | Cancer Type | IC50/Activity | Reference |

| Imamine-1,3,5-triazine derivatives | Antiproliferative | Triple-negative breast cancer (MDA-MB-231) | 4f: 6.25 μM, 4k: 8.18 μM | [10] |

| Quinazoline-1,3,5-triazine hybrids | EGFR inhibition | Various cancer cell lines | Compound 12: 36.8 nM | [1] |

| 1,3,5-Triazine-based pyrazoles | EGFR inhibition | Various cancer cell lines | Compounds 15, 16, 17: 305.1, 286.9, and 229.4 nM respectively | [1] |

| Thiophene-substituted 1,3,5-triazines | PI3Kα/mTOR inhibition | A549, MCF-7, HeLa | Derivative 2: 0.20 μM (A549), 1.25 μM (MCF-7), 1.03 μM (HeLa) | [3] |

| Chalcone-based 1,3,5-triazines | Anticancer | Leukemia (SR cell line) | Chalcone 68: GI50 = 0.422 µM | [3] |

Antimicrobial and Antifungal Activity

The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents.[11] 1,3,5-triazine derivatives have shown considerable promise in this area, exhibiting activity against a range of bacteria and fungi.[12][13][14] The incorporation of bioactive moieties like benzisoxazole, thiazole, and benzimidazole onto the triazine scaffold has been shown to enhance antimicrobial efficacy.[12]

| Compound Class | Organism | Activity | Reference |

| 1,3,5-Triazine aminobenzoic acid derivatives | Staphylococcus aureus, Escherichia coli | Activity comparable to ampicillin | [14] |

| 1,3,5-Triazine derivatives with bioactive moieties | Salmonella typhi, Bacillus subtilis | Significant antibacterial activity | [12] |

| Novel 1,3,5-triazine derivatives | Staphylococcus aureus P209 | Pronounced antimicrobial effect | [15] |

| 1,3,5-triazine hydrazone derivatives | Aspergillus niger, Fusarium moneliforme | Promising antifungal activity | [12] |

Antiviral Activity

Substituted 1,3,5-triazines have also been investigated for their antiviral properties.[16][17] For instance, certain C3-symmetrical trialkoxy-TAZ derivatives have demonstrated significant activity against herpes simplex virus type 1 (HSV-1).[16] More recently, research has explored the potential of 1,3,5-triazine derivatives against other viruses, including Potato Virus Y (PVY).[18]

Other Biological Activities

The therapeutic potential of 1,3,5-triazine derivatives extends beyond anticancer and antimicrobial applications.

-

Antimalarial Activity: Hybrid dimethoxy pyrazole 1,3,5-triazine derivatives have shown in vitro activity against Plasmodium falciparum.[19]

-

Neurodegenerative Diseases: Some derivatives are being explored as potential multitarget agents for Alzheimer's disease by inhibiting enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[20]

-

Antidiabetic Activity: Novel 1,3,5-triazine derivatives have been identified as potent and selective DPP-4 inhibitors, showing promise as antidiabetic agents.[21]

Structure-Activity Relationships (SAR)